molecular formula C18H27N3O2 B5963777 3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide

3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide

Numéro de catalogue B5963777
Poids moléculaire: 317.4 g/mol
Clé InChI: GSNUKIGXQNMIDJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N,N-dimethylpropanamide is a chemical compound that is commonly referred to as CX-4945. It is a selective inhibitor of protein kinase CK2, which is an enzyme that plays a crucial role in various cellular processes such as cell cycle regulation, DNA repair, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mécanisme D'action

CX-4945 exerts its anticancer effects by selectively inhibiting the activity of protein kinase CK2. This enzyme is overexpressed in many types of cancer and is involved in multiple signaling pathways that promote cell survival and proliferation. By inhibiting CK2, CX-4945 induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.
Biochemical and physiological effects:
In addition to its anticancer effects, CX-4945 has been shown to have other biochemical and physiological effects. For example, CX-4945 can inhibit the replication of the hepatitis C virus by targeting a host factor that is required for viral replication. Moreover, CX-4945 has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CX-4945 as a research tool is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other kinases. This selectivity has been confirmed by several studies using biochemical assays and kinase profiling. However, CX-4945 has some limitations as a research tool, including its relatively low potency and poor solubility in aqueous solutions.

Orientations Futures

There are several potential future directions for research on CX-4945. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of CX-4945. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections. Moreover, the combination of CX-4945 with other anticancer agents is a promising strategy for improving cancer treatment outcomes.

Méthodes De Synthèse

The synthesis of CX-4945 involves several steps, including the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form 4-(cyclohexylcarbamoyl)benzoic acid. This intermediate is then coupled with N,N-dimethylpropanamide in the presence of N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to yield CX-4945.

Applications De Recherche Scientifique

CX-4945 has been extensively studied for its potential therapeutic applications in cancer and other diseases. Several preclinical studies have demonstrated that CX-4945 can inhibit the growth and survival of various cancer cell lines, including prostate, breast, and pancreatic cancer cells. In addition, CX-4945 has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.

Propriétés

IUPAC Name

3-[4-(cyclohexylcarbamoylamino)phenyl]-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-21(2)17(22)13-10-14-8-11-16(12-9-14)20-18(23)19-15-6-4-3-5-7-15/h8-9,11-12,15H,3-7,10,13H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNUKIGXQNMIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.